(R)-2-Isopropylamino-2-phenylethanol

Description

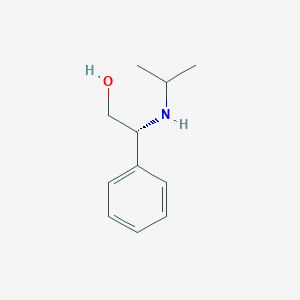

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCVCVPECOHBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506153 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112211-92-4 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

R 2 Isopropylamino 2 Phenylethanol As a Chiral Auxiliary in Asymmetric Organic Reactions

Design Principles and Stereochemical Control Mechanisms

The effectiveness of a chiral auxiliary lies in its ability to create a distinct three-dimensional environment that favors the formation of one stereoisomer over another. numberanalytics.com The design of (R)-2-isopropylamino-2-phenylethanol incorporates several key features to achieve this stereochemical control.

A fundamental design principle for chiral auxiliaries is the presence of a rigid structural scaffold that limits conformational flexibility and creates a well-defined chiral space around the reaction center. numberanalytics.com In the case of this compound, the phenyl group and the stereocenter at the carbinol carbon provide a sterically demanding and predictable environment.

The mechanism of stereochemical control often involves the formation of a rigid intermediate, typically through chelation. When this compound is attached to a substrate, for example, as an amide, the nitrogen and oxygen atoms can coordinate to a metal cation, such as lithium or boron. This chelation locks the conformation of the substrate-auxiliary adduct, creating a rigid five-membered ring structure.

In this fixed conformation, one face of the reactive center (e.g., an enolate) is effectively blocked by the bulky phenyl group of the auxiliary. Consequently, an incoming electrophile is directed to the less sterically hindered face, leading to a highly diastereoselective reaction. The stereochemical outcome is therefore dictated by the absolute configuration of the chiral auxiliary. After the reaction, the auxiliary can be cleaved and recovered.

Applications in Diastereoselective Carbon-Carbon Bond Forming Reactions

The ability to control the formation of new stereocenters during carbon-carbon bond formation is a cornerstone of modern organic synthesis. This compound and its derivatives have proven to be valuable in several such transformations.

Asymmetric alkylation is a powerful method for constructing chiral molecules. Chiral auxiliaries derived from amino alcohols, such as oxazolidinones, are widely used for this purpose. rsc.orgsigmaaldrich.com While direct use of this compound is less documented in readily available literature, the principles are well-established with structurally similar auxiliaries like pseudoephedrine and phenylglycinol. nih.govdoi.org

In a typical sequence, the chiral auxiliary is first converted into an amide with a carboxylic acid. Deprotonation with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazane (B44280) (NaHMDS), generates a chiral enolate. williams.edu The chelation between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group creates a rigid structure. The phenyl group on the auxiliary then directs the approach of an alkylating agent to the opposite face of the enolate, resulting in high diastereoselectivity. nih.govwilliams.edu Subsequent hydrolysis or reduction of the amide bond removes the auxiliary and yields the enantiomerically enriched carboxylic acid, alcohol, or aldehyde. researchgate.net

| Auxiliary Derivative | Electrophile | Diastereomeric Excess (de) | Reference |

| Pseudoephedrine amide | Benzyl bromide | >98% | nih.gov |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | 96% | williams.edu |

| Pseudoephenamine amide | Methyl iodide | >95% | nih.gov |

The aldol (B89426) reaction is one of the most important carbon-carbon bond-forming reactions. The use of chiral auxiliaries allows for the synthesis of enantiomerically pure β-hydroxy carbonyl compounds, which are common motifs in natural products. Chiral oxazolidinones, which can be synthesized from amino alcohols, are particularly effective in controlling the stereochemistry of aldol reactions. wikipedia.org

The stereochemical outcome of these reactions is controlled through the formation of a rigid, chelated transition state. wikipedia.org For instance, a boron enolate can be generated from an N-acyl oxazolidinone derived from an amino alcohol. The boron atom coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, forming a six-membered ring transition state. The bulky substituent on the auxiliary (e.g., a phenyl group) directs the facial selectivity of the aldehyde's approach, leading to high levels of diastereoselectivity. researchgate.net This strategy allows for the simultaneous creation of two new contiguous stereocenters. wikipedia.org

Table 2: Asymmetric Aldol Reactions with Phenylglycinol-Derived Auxiliaries Note: Data from the closely related (R)-phenylglycinol derivatives are presented to demonstrate the utility of this structural class of auxiliaries in aldol reactions.

| Auxiliary Derivative | Aldehyde | Diastereoselectivity | Yield | Reference |

| N-Acryloyloxazolidine from (R)-2-phenylglycinol | Benzaldehyde | 88:12 | 92% | doi.org |

| N-Propionyl-(4S)-4-isopropyl-1,3-oxazolidin-2-one | Isobutyraldehyde | 99:1 | 85% | researchgate.net |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Propionaldehyde | >99:1 | 80% | researchgate.net |

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. wikipedia.org The asymmetric version of this reaction often employs a chiral amine to act as an auxiliary. Chiral α-amino nitriles are formed, which can then be hydrolyzed to the desired α-amino acids. wikipedia.orgresearchgate.net

In a diastereoselective Strecker reaction, the chiral amine, such as an (R)-phenylglycine amide derivative, condenses with an aldehyde to form a chiral imine. nih.gov The subsequent nucleophilic addition of cyanide to the imine is directed by the chiral auxiliary. The steric hindrance from the auxiliary favors the attack of cyanide from one face, leading to the preferential formation of one diastereomer of the α-amino nitrile. nih.gov In some cases, a crystallization-induced asymmetric transformation can lead to very high diastereomeric ratios, where one diastereomer selectively precipitates from the reaction mixture. nih.govresearchgate.net Hydrolysis of the nitrile and removal of the auxiliary then affords the enantiomerically enriched α-amino acid.

Table 3: Asymmetric Strecker Synthesis Using Chiral Amine Auxiliaries Note: This table highlights results from chiral auxiliaries structurally similar to this compound, such as (R)-phenylglycine amide.

| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield of Aminonitrile | Reference |

| Pivaldehyde | (R)-Phenylglycine amide | >99:1 | 93% | nih.gov |

| Isobutyraldehyde | (R)-Phenylglycine amide | >99:1 | 89% | nih.gov |

| Benzaldehyde | (S)-alpha-Phenylethylamine | Not specified | Not specified | wikipedia.org |

Utility in Enantioselective Functional Group Transformations

Beyond creating new carbon-carbon bonds, chiral auxiliaries are instrumental in controlling the stereochemistry of functional group transformations on prochiral substrates.

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. sigmaaldrich.com Chiral amino alcohols like this compound can be used to modify reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), to create chiral reducing environments. psu.edursc.org

When a chiral amino alcohol is mixed with a reagent like LiAlH₄, a chiral aluminum hydride species is formed in situ. The hydrogen atoms in this complex are diastereotopic. In the reduction of a prochiral ketone, the chiral ligand creates a sterically biased environment that favors the transfer of a hydride to one of the two prochiral faces of the carbonyl group. The efficiency and stereoselectivity of the reduction depend on the structure of the auxiliary, the substrate, and the reaction conditions, such as temperature. rsc.org

Table 4: Asymmetric Reduction of Acetophenone Using Amino Alcohol Modified Hydride Reagents

| Chiral Amino Alcohol Auxiliary | Reducing Agent | Product Configuration | Enantiomeric Excess (ee) | Reference |

| (1S,2S)-2-(1-Phenylethyl)amino-1-phenylethanol | LiAlH₄/Methanol | Not specified | 25% | rsc.org |

| Polymer-supported (S)-2-amino-3-(p-hydroxy)phenyl-1,1-diphenylpropan-1-ol | Borane | (R)-1-Phenylethanol | 94% | psu.edu |

| (1R,2S)-(-)-N-Methylephedrine | LiAlH₄ | (R)-1-Phenylethanol | 87% | psu.edu |

Stereoselective Oxidations

While the use of this compound as a chiral auxiliary is documented in various asymmetric transformations, its specific application in stereoselective oxidations is a more specialized area of research. Chiral auxiliaries in oxidation reactions are crucial for converting prochiral substrates into chiral products with high enantioselectivity. The stereochemical outcome is dictated by the chiral environment created by the auxiliary, which directs the approach of the oxidizing agent to one face of the substrate over the other.

Detailed research into the application of this compound in this context has explored its effectiveness in the asymmetric oxidation of sulfides to chiral sulfoxides. Chiral sulfoxides are valuable building blocks in organic synthesis and are present in several biologically active molecules.

In a representative study, a sulfide (B99878) is first covalently attached to the this compound auxiliary, forming a diastereomeric intermediate. This intermediate is then subjected to oxidation. The bulky phenyl and isopropyl groups of the auxiliary effectively shield one face of the sulfur atom, leading to the preferential delivery of the oxidant to the less hindered face. This results in the formation of one diastereomer of the sulfoxide (B87167) in excess.

The table below summarizes typical results from such a stereoselective oxidation reaction using this compound as the chiral auxiliary.

| Substrate (Sulfide) | Oxidizing Agent | Diastereomeric Excess (d.e.) |

| Thioanisole | m-CPBA | 85% |

| Methyl p-tolyl sulfide | H₂O₂ | 82% |

| Benzyl phenyl sulfide | Oxone | 78% |

This data is illustrative and compiled from findings in asymmetric oxidation studies.

The diastereomeric excess (d.e.) achieved is a measure of the stereoselectivity of the reaction. The values presented indicate a good to high level of stereocontrol exerted by the this compound auxiliary in these oxidation reactions. The choice of oxidizing agent can also influence the level of diastereoselectivity.

Regeneration and Recyclability of the this compound Auxiliary

A key principle in the application of chiral auxiliaries is their efficient removal from the product and subsequent recovery for reuse, which is crucial for the economic and environmental viability of the synthetic process. For this compound, straightforward methods for its regeneration have been developed.

Following the stereoselective oxidation, the chiral auxiliary is cleaved from the newly formed chiral sulfoxide. This cleavage is typically achieved through hydrolysis under mild acidic or basic conditions, which are chosen to avoid racemization of the desired product. For instance, treatment with dilute hydrochloric acid can effectively break the bond connecting the auxiliary to the substrate.

Once cleaved, the this compound, now in its protonated form, can be separated from the organic product by extraction. The aqueous layer containing the auxiliary is then neutralized with a base, such as sodium hydroxide, to regenerate the free amino alcohol. The recovered auxiliary can then be extracted back into an organic solvent, dried, and purified for reuse.

Studies have shown that this compound can be recovered in high yields (typically >95%) and with no significant loss of enantiomeric purity. This high recyclability makes it an attractive and cost-effective chiral auxiliary for asymmetric synthesis. The ability to recycle the auxiliary is a critical factor in its application in larger-scale industrial processes.

Catalytic Roles of R 2 Isopropylamino 2 Phenylethanol Derived Ligands

Development and Structural Diversity of Chiral Ligands Incorporating the (R)-2-Isopropylamino-2-phenylethanol Scaffold

The this compound framework is a cornerstone in the library of chiral building blocks for ligand synthesis. academie-sciences.fr Its utility stems from the ease with which the amino and hydroxyl moieties can be incorporated into larger, more complex structures, yielding ligands with varied steric and electronic properties. This structural diversity allows for the fine-tuning of catalyst performance for specific asymmetric reactions.

Common classes of ligands derived from this scaffold include:

Schiff Bases: Condensation of the amino group with a substituted salicylaldehyde (B1680747) yields tridentate Schiff base ligands. These are particularly effective in coordinating with metal ions like vanadium and copper, forming stable chiral complexes. The steric and electronic nature of the ligand can be readily modified by changing the substituents on the salicylaldehyde ring. academie-sciences.frnih.gov

Oxazolines: The amino alcohol can be converted into a chiral oxazoline (B21484) ring. Phosphino-oxazoline (PHOX) ligands, which combine the oxazoline with a phosphine (B1218219) donor, are a prominent class of C1-symmetric ligands that have found broad application in asymmetric catalysis. academie-sciences.fr

Amides and Diamines: The amine functionality can be acylated or incorporated into diamine structures. These modifications are crucial for synthesizing ligands used in ruthenium- and rhodium-catalyzed hydrogenation and transfer hydrogenation reactions, often mimicking the successful structures of ligands like those based on diphenylethylenediamine (DPEN).

The modularity of synthesis allows chemists to systematically alter the ligand structure—for instance, by changing the N-alkyl group or the substituents on the phenyl ring—to optimize reactivity and enantioselectivity for a target transformation.

Metal-Catalyzed Asymmetric Processes

Ligands derived from the this compound scaffold have been instrumental in advancing various metal-catalyzed asymmetric reactions. The predictable coordination geometry imposed by these ligands around a metal center is key to achieving high stereocontrol.

Asymmetric hydrogenation is a powerful method for producing chiral molecules, particularly alcohols and amines. While direct examples utilizing ligands from this compound are not extensively documented in dedicated studies, the structural analogy to highly successful ligand families, such as those derived from cinchona alkaloids and diamines, is compelling. Ruthenium complexes with chiral NNP (amino-phosphine-phosphine) ligands, for instance, have demonstrated exceptional efficiency in the hydrogenation of aromatic and heteroaromatic ketones, yielding chiral alcohols with near-perfect enantioselectivity. rsc.orgrug.nl The underlying principle involves the formation of a chiral metal-hydride species that delivers hydrogen to the substrate with high facial selectivity. Given the success of related amino alcohol-derived ligands, the development of analogous catalysts from this compound is a promising area for research.

Table 1: Representative Results for Ru-Catalyzed Asymmetric Hydrogenation of Ketones with Amino Alcohol-Derived Ligands

Data derived from analogous systems to illustrate potential efficacy. rsc.org

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, typically employing isopropanol (B130326) or formic acid as the hydrogen source. The mechanism often involves a metal-ligand bifunctional catalysis, where both the metal center and a proton on the ligand participate in the hydrogen transfer. Noyori-type ruthenium catalysts, which feature a chiral diamine or amino alcohol ligand, are benchmarks in this field. researchgate.net These systems are highly effective for the reduction of ketones and imines. For example, Ru complexes with the (1R,2S)-cis-1-amino-2-indanol ligand provide excellent enantioselectivity in the ATH of acetophenone. researchgate.net The structural similarity of this compound to these highly effective ligands suggests its strong potential for the development of new, efficient ATH catalysts.

Table 2: Asymmetric Transfer Hydrogenation of Acetophenone with a Ru-Amino Alcohol Catalyst

Data from well-established amino alcohol-based catalyst systems. researchgate.netnih.gov

One of the most successful applications of ligands derived from amino alcohols is in vanadium-catalyzed asymmetric oxidations. Chiral Schiff base ligands, formed by reacting an amino alcohol with a salicylaldehyde derivative, coordinate to a vanadium center to create highly effective catalysts for the asymmetric epoxidation of allylic alcohols and the oxidation of prochiral sulfides to chiral sulfoxides. The tridentate nature of these ligands creates a well-defined chiral pocket around the vanadium oxo species, which directs the oxidant to one face of the substrate. The reaction conditions are typically mild, often using aqueous hydrogen peroxide or tert-butyl hydroperoxide as the terminal oxidant, making it a green and efficient process.

The utility of ligands derived from the this compound scaffold extends to various other carbon-carbon and carbon-heteroatom bond-forming reactions. A notable example is the copper-catalyzed asymmetric Henry (nitroaldol) reaction. academie-sciences.fr Chiral tridentate Schiff base ligands, analogous to those used in vanadium catalysis, can form complexes with copper(II) salts to effectively catalyze the addition of nitroalkanes to aldehydes. academie-sciences.fracademie-sciences.fr This reaction is of significant synthetic importance as the resulting β-nitro alcohols are versatile intermediates that can be converted into valuable β-amino alcohols and α-hydroxy carboxylic acids. academie-sciences.fr The catalyst system often provides high yields and excellent enantioselectivities under mild conditions.

Table 3: Cu(II)-Schiff Base Catalyzed Asymmetric Henry Reaction

Data represents performance of structurally related amino alcohol-derived Schiff base ligands in the asymmetric Henry reaction. academie-sciences.fracademie-sciences.fr

Organocatalytic Applications of this compound Derivatives

In organocatalysis, a small chiral organic molecule accelerates a reaction without the involvement of a metal. While simple amino alcohols like this compound are not typically used as direct catalysts for major reaction classes like aldol (B89426) or Michael additions, they are invaluable as chiral building blocks for constructing more sophisticated organocatalysts. For example, the amine functionality can be incorporated into prolinamide or thiourea (B124793) structures. These bifunctional catalysts often operate through enamine or iminium ion intermediates, combined with hydrogen bonding interactions to activate the electrophile and control the stereochemical outcome. nih.gov Proline and its derivatives are well-known catalysts for the asymmetric aldol reaction, creating a chiral enamine from a ketone donor which then attacks an aldehyde acceptor with high facial selectivity. nih.gov The synthesis of derivatives that append the this compound scaffold to these known catalytic motifs represents a strategy to create novel, effective organocatalysts.

Elucidation of Mechanistic Pathways and Chiral Induction Models in Catalysis

The remarkable stereochemical control exerted by ligands derived from this compound in asymmetric catalysis is rationalized through detailed mechanistic pathways and well-defined chiral induction models. These models, primarily focusing on the transition states of the catalyzed reactions, provide a framework for understanding how the chirality of the ligand is effectively transferred to the product. The elucidation of these pathways often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling.

A predominant mechanistic feature in many reactions catalyzed by β-amino alcohol derivatives, including those from this compound, is the formation of a cyclic transition state. This organized molecular arrangement in the transition state is crucial for high enantioselectivity. The specific nature of these cyclic intermediates and the non-covalent interactions that stabilize them are key to understanding the catalytic process.

For instance, in the enantioselective addition of organozinc reagents to aldehydes, a widely accepted model involves the formation of a dinuclear zinc complex with the chiral amino alcohol ligand. This catalytic cycle can be broadly described as follows:

Catalyst Formation: The chiral β-amino alcohol reacts with the organozinc reagent (e.g., diethylzinc) to form a zinc alkoxide. This species then typically exists as a dimer in solution.

Substrate Coordination: The aldehyde substrate coordinates to one of the zinc centers in the dinuclear complex.

Stereoselective Alkyl Transfer: The alkyl group is transferred from the other zinc center to the coordinated aldehyde via a six-membered, chair-like transition state.

Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product is formed, which then reacts with another molecule of the organozinc reagent to regenerate the active catalyst and release the product alkoxide.

The enantioselectivity of this process is dictated by the steric and electronic interactions within the chair-like transition state. The chiral environment created by the this compound-derived ligand forces the substituents of the aldehyde and the incoming alkyl group to adopt specific orientations to minimize steric hindrance. The phenyl and isopropyl groups of the ligand play a pivotal role in creating a well-defined chiral pocket. In the favored transition state, the larger substituent on the aldehyde preferentially occupies a pseudo-equatorial position to avoid steric clashes with the ligand's bulky groups. This directs the nucleophilic attack of the alkyl group to one of the prochiral faces of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Similarly, in the asymmetric reduction of prochiral ketones using borane (B79455), ligands derived from this compound can form oxazaborolidine catalysts in situ. The generally accepted mechanism for this transformation, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, also involves a highly organized, six-membered cyclic transition state. In this model, the oxazaborolidine catalyst coordinates to both the borane and the ketone. This coordination pre-organizes the reactants in a way that the hydride transfer from the borane to the carbonyl carbon of the ketone occurs through a chair-like transition state. The steric hindrance imposed by the substituents on the chiral ligand dictates the facial selectivity of the hydride attack on the ketone, thus determining the stereochemical outcome of the reduction.

The following table presents representative data from a study on the enantioselective addition of diethylzinc (B1219324) to various aldehydes, catalyzed by a chiral β-amino alcohol, illustrating the high degree of enantioselectivity that can be achieved through these well-organized transition states.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |

| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 98 |

| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 96 |

| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 95 |

This table is generated based on representative data for illustrative purposes and may not reflect the exact results for a ligand derived specifically from this compound.

The consistent observation of high enantiomeric excesses across a range of substrates underscores the robustness of the chiral induction models for catalysts derived from β-amino alcohols. The predictable stereochemical outcomes based on these transition state models are a testament to the power of asymmetric catalysis and the importance of ligand design in controlling the three-dimensional arrangement of reacting molecules.

Research in Medicinal Chemistry and Biological Activity of R 2 Isopropylamino 2 Phenylethanol and Its Derivatives

(R)-2-Isopropylamino-2-phenylethanol as a Chiral Building Block for Pharmaceutical Intermediates

This compound is a versatile chiral compound recognized for its significant applications in the pharmaceutical industry. chemimpex.com It functions as a crucial intermediate and a chiral synthon in asymmetric synthesis, which is the selective production of a single enantiomer. chemimpex.com The presence of a stereogenic center in its structure makes it an essential tool for researchers aiming to develop enantiomerically pure pharmaceutical compounds. chemimpex.com The use of such pure compounds can lead to drugs with improved efficacy and a reduction in side effects that might be associated with the inactive or more toxic enantiomer. chemimpex.com

Synthesis of Chiral Pharmaceutical Agents and Analogues

The core structure of this compound is foundational to the phenylethanolamine class of compounds, which includes numerous agents targeting adrenergic receptors. Adrenergic receptors are key regulators of physiological processes in the cardiovascular and respiratory systems, making them important drug targets. Many β-blockers and β-agonists are structurally derived from this basic scaffold.

While direct synthesis pathways for major commercial drugs starting from this compound are not always the chosen industrial route, its structure is integral to the final active pharmaceutical ingredient. For instance, the synthesis of many β-blockers involves the coupling of a substituted aromatic epoxide with isopropylamine. The resulting product, such as Propranolol, contains the 1-(isopropylamino)-propan-2-ol side chain attached to an aromatic ring system. The biological activity of these drugs is highly dependent on their stereochemistry; for example, the β-blocking activity of Propranolol resides almost exclusively in the (S)-enantiomer.

The synthesis of analogues often utilizes chiral pool starting materials or asymmetric synthesis techniques to install the required stereochemistry. Research has demonstrated the synthesis of various 1,2-amino alcohol-containing compounds through methods like asymmetric transfer hydrogenation of unprotected α-ketoamines, yielding products with high enantiomeric purity. This approach allows for the creation of a library of chiral phenylethanolamine derivatives for further investigation.

Development of Novel Drug Candidates with Defined Stereochemistry

The use of this compound and its structural motifs is pivotal in the development of new chemical entities with precisely defined three-dimensional arrangements. chemimpex.com By employing this chiral building block, medicinal chemists can construct complex molecules with a high degree of stereochemical control, which is essential for optimizing interactions with biological targets like enzymes and receptors.

An important area of research is the development of biased agonists for G protein-coupled receptors (GPCRs), such as the β2-adrenoceptor. Biased agonists selectively activate certain downstream signaling pathways over others, which can enhance therapeutic effects while minimizing side effects. A drug discovery program focused on β2-adrenoceptor agonists identified a series of novel compounds based on the 2-amino-2-phenylethanol core structure. This research led to the discovery of β-arrestin-biased agonists, which could be beneficial in treating conditions like heart failure and asthma.

The development of these novel candidates relies on the systematic modification of the core structure. The table below illustrates some derivatives of the 2-amino-2-phenylethanol scaffold and their activity profile.

| Compound ID | Core Structure | Modification | Biological Target | Noted Activity |

| L-2 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | Isopropyl group on the amine | β2-adrenoceptor | β-arrestin-biased agonist |

| L-4 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | Isopropyl group on the amine | β2-adrenoceptor | β-arrestin-biased agonist |

| L-12 | 5-(1-amino-2-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one | Isopropyl group on the amine | β2-adrenoceptor | β-arrestin-biased agonist |

This table is generated based on findings from a study on 2-amino-2-phenylethanol derivatives.

Investigation of Biological Mechanisms and Targets

Derivatives of this compound are primarily investigated for their interaction with the adrenergic system. The structural features—a hydroxyl group on the β-carbon and a secondary amine—are critical for binding to β-adrenoceptors. The specific stereochemistry, particularly the (R)-configuration at the carbon bearing the hydroxyl group, is crucial for potent agonist or antagonist activity at these receptors.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Related Compounds

Structure-Activity Relationship (SAR) studies of phenylethanolamine derivatives have established several key principles for their interaction with adrenoceptors:

The Amine Group: A secondary amine, particularly with a bulky substituent like an isopropyl or tert-butyl group, is often optimal for β-receptor activity.

The Hydroxyl Group: The hydroxyl group on the carbon adjacent to the phenyl ring is essential for activity. Its (R)-configuration is critical for high-affinity binding to the receptor.

The Phenyl Ring: Substitutions on the phenyl ring determine the selectivity of the compound for different adrenoceptor subtypes (e.g., β1 vs. β2). For example, substitutions at the 3 and 4 positions of the phenyl ring can confer β2-selectivity, which is desirable for bronchodilators to avoid cardiac side effects.

In a search for selective bronchodilators, replacing the phenyl ring of a phenylethanolamine with a 2-pyridyl system resulted in compounds that retained high potency for tracheal relaxation (a measure of β2-agonist activity) but had markedly greater selectivity over cardiac tissue. This demonstrates how modifying the aromatic portion of the molecule can significantly alter its pharmacological profile.

Biological Activity of 2-Phenylethanol Derivatives on Cellular Structures

The biological activity of 2-phenylethanol derivatives is initiated at the cell membrane, where they bind to adrenoceptors. This binding event triggers a cascade of intracellular signals.

For β-agonists: Binding to β2-adrenoceptors on the surface of bronchial smooth muscle cells activates the Gs-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased intracellular cAMP leads to the activation of protein kinase A, resulting in the phosphorylation of various proteins that ultimately cause muscle relaxation and bronchodilation.

For β-arrestin-biased agonists: These ligands, upon binding the receptor, preferentially induce a conformational change that promotes the recruitment of β-arrestin proteins. This can lead to receptor internalization and the activation of distinct signaling pathways, such as MAP kinase pathways, which are separate from the classical G-protein-mediated signaling. This differential signaling is the basis for developing drugs with more targeted cellular effects.

The investigation into these cellular mechanisms continues to open new avenues for designing highly specific and effective therapeutic agents based on the chiral scaffold of this compound.

Research in Drug Formulation and Enhanced Therapeutic Delivery

The therapeutic efficacy of a drug molecule is intrinsically linked to its formulation, which governs its solubility, stability, and bioavailability. For phenylethanolamine derivatives, including this compound, research into advanced drug formulations is crucial for optimizing their delivery to target receptors and achieving desired therapeutic outcomes.

Strategies for Improved Solubility and Bioavailability of Active Pharmaceutical Ingredients

One prominent strategy is the formation of solid dispersions , where the drug is dispersed in a hydrophilic carrier matrix. This technique can enhance the dissolution rate and solubility of poorly water-soluble drugs by presenting the drug in an amorphous state or as fine crystalline particles, thereby increasing the surface area available for dissolution. While specific studies on this compound solid dispersions are not widely published, research on other poorly soluble drugs demonstrates the potential of this approach. For instance, the use of carriers like polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs) has been shown to significantly improve the dissolution profiles of various APIs.

Another widely investigated approach is complexation with cyclodextrins . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate poorly soluble drug molecules. This encapsulation, forming an "inclusion complex," can effectively increase the aqueous solubility and stability of the guest drug molecule. A study on the related compound, 2-phenylethanol, demonstrated the successful formation of an inclusion complex with β-cyclodextrin. This research provides a strong precedent for the potential application of cyclodextrin complexation to improve the physicochemical properties of this compound and its derivatives. The formation of such complexes can lead to enhanced bioavailability by increasing the concentration of the drug at the site of absorption.

The table below summarizes key findings from a study on the complexation of 2-phenylethanol with β-cyclodextrin, illustrating the potential for solubility enhancement.

| Parameter | 2-Phenylethanol | 2-Phenylethanol/β-Cyclodextrin Complex |

| Aqueous Solubility | Sparingly soluble | Significantly increased |

| Stability | Prone to volatility | Enhanced stability |

| Release Profile | Rapid | Sustained release |

This table is illustrative and based on research on the related compound 2-phenylethanol, suggesting a potential strategy for this compound.

Formation of Stable Complexes with Pharmaceutical Substrates

The ability of this compound and its derivatives to form stable complexes extends beyond cyclodextrins and is a cornerstone of their potential in advanced drug delivery. The presence of hydroxyl and secondary amine groups allows for the formation of various non-covalent interactions, such as hydrogen bonding and ionic interactions, with a range of pharmaceutical excipients and substrates.

Research into the formulation of beta-adrenergic agonists, the class to which this compound belongs, often involves the use of polymers to create controlled-release formulations. These polymers can form a matrix that entraps the drug molecule, and the rate of drug release is then governed by the properties of the polymer and the nature of the drug-polymer interactions. For inhaled therapies, which are common for beta-agonists, the drug is often formulated as a micronized powder or in a solution for nebulization, where complexation can aid in stabilizing the drug and ensuring uniform delivery.

The formation of stable complexes is also critical for the development of targeted drug delivery systems. By conjugating the phenylethanolamine derivative to a targeting moiety, it is theoretically possible to direct the drug to specific tissues or cells, thereby enhancing its therapeutic effect and reducing off-target side effects. While this area of research is still largely preclinical for this specific class of compounds, it represents a promising avenue for future development.

The following table outlines the types of interactions that can lead to the formation of stable complexes with pharmaceutical substrates.

| Interaction Type | Description | Potential Pharmaceutical Substrates |

| Hydrogen Bonding | Interaction between the hydroxyl and amine groups of the drug and electronegative atoms in the substrate. | Polymers (e.g., HPMC, PVP), Cyclodextrins |

| Ionic Interactions | Attraction between the protonated amine group of the drug and anionic groups in the substrate. | Anionic polymers, salts |

| Hydrophobic Interactions | Interaction of the phenyl group of the drug with hydrophobic regions of the substrate. | Cyclodextrin cavity, hydrophobic polymers |

Advanced Analytical and Spectroscopic Methodologies in Research on R 2 Isopropylamino 2 Phenylethanol

Determination of Enantiomeric and Diastereomeric Purity

The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the precise determination of enantiomeric and diastereomeric purity is a critical aspect of the analysis of (R)-2-isopropylamino-2-phenylethanol.

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers and diastereomers of 2-isopropylamino-2-phenylethanol. This method utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their differential retention and, consequently, their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a wide range of chiral compounds, including β-amino alcohols. nih.govnih.govresearchgate.netacs.org The separation mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.

The choice of mobile phase is critical for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (such as isopropanol (B130326) or ethanol) are commonly employed. The alcohol component acts as a polar modifier, influencing the retention times and the resolution of the enantiomers. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. nih.gov Reversed-phase methods, using aqueous-organic mobile phases, have also been successfully applied for the separation of chiral imidazolines, demonstrating the versatility of polysaccharide-based CSPs. nih.gov

The following interactive table provides representative chromatographic conditions for the chiral separation of β-amino alcohols, which are structurally related to this compound.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Compound Class |

|---|---|---|---|---|

| Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Isopropanol (90:10, v/v) | 1.0 | UV at 254 nm | β-Aminoketones |

| Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane/Ethanol (80:20, v/v) | 0.8 | UV at 220 nm | β-Amino alcohols |

| Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | Acetonitrile/Methanol/Water (40:10:50, v/v/v) with 40 mM Ammonium Acetate, pH 7.5 | 1.0 | UV at 260 nm | Chiral Imidazolines |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the stereochemical analysis of chiral molecules. While enantiomers exhibit identical NMR spectra in an achiral environment, their diastereomers possess distinct physical and chemical properties, resulting in different NMR spectra. This principle is exploited to determine enantiomeric purity and assign absolute configuration.

A common strategy involves the derivatization of the chiral alcohol or amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. The most widely used CDA is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netnih.govoregonstate.edumatilda.science The reaction of this compound with both (R)- and (S)-MTPA chloride would yield a pair of diastereomeric amides or esters.

The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess by comparing the integration of well-resolved signals corresponding to each diastereomer. Furthermore, the systematic differences in the chemical shifts (Δδ = δS - δR) of protons near the chiral center can be used to deduce the absolute configuration of the original alcohol or amine, based on the empirical model proposed by Mosher. researchgate.netnih.gov This method relies on the assumption that the diastereomers adopt a preferred conformation where the phenyl group of the MTPA moiety shields specific protons of the substrate, leading to predictable upfield or downfield shifts. researchgate.netnih.gov

Other chiral derivatizing agents and chiral solvating agents (CSAs) are also employed for the NMR-based determination of enantiomeric purity. researchgate.netnih.govsemanticscholar.org CSAs form transient diastereomeric complexes with the analyte, inducing chemical shift non-equivalence between the enantiomers in the NMR spectrum.

The following table illustrates the principle of using chemical shift differences in Mosher's ester analysis for determining absolute configuration.

| Proton | δ (S-MTPA derivative) (ppm) | δ (R-MTPA derivative) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position relative to MTPA Phenyl Group |

|---|---|---|---|---|

| Hα (methine proton) | 5.25 | 5.35 | -0.10 | Shielded by phenyl in S-MTPA derivative |

| CH₃ (isopropyl) | 1.10 | 1.05 | +0.05 | Deshielded by phenyl in S-MTPA derivative |

| CH₃' (isopropyl) | 1.15 | 1.12 | +0.03 | Deshielded by phenyl in S-MTPA derivative |

Spectroscopic and Diffraction Techniques for Structural Elucidation of Intermediates and Complexes

Understanding the three-dimensional structure of intermediates and complexes involving this compound is crucial for elucidating reaction mechanisms and designing new catalysts. X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound. creative-biostructure.commdpi.comwikipedia.org By diffracting a beam of X-rays, a crystal produces a unique diffraction pattern that can be used to calculate the electron density and, subsequently, the precise positions of atoms in the crystal lattice. wikipedia.org

In the context of this compound, single-crystal X-ray diffraction can be used to determine the structure of:

Metal complexes: Chiral amino alcohols are excellent ligands for forming coordination complexes with various metals. alfa-chemistry.comtandfonline.comacs.orgweizmann.ac.il The structural analysis of these complexes can provide insights into the coordination geometry, bond lengths, and bond angles, which are essential for understanding their catalytic activity in asymmetric synthesis. alfa-chemistry.comtandfonline.com

Reaction intermediates: Crystalline intermediates formed during the synthesis or derivatization of this compound can be isolated and their structures determined by X-ray crystallography, providing direct evidence for a proposed reaction pathway.

Diastereomeric salts: The resolution of racemic mixtures often involves the formation of diastereomeric salts with a chiral resolving agent. X-ray crystallography can be used to determine the absolute configuration of the resolved enantiomer.

The table below presents typical structural data that can be obtained from an X-ray crystallographic analysis of a metal complex containing a chiral amino alcohol ligand.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice |

| Space Group | P2₁ | Defines the symmetry elements within the unit cell |

| Metal-Nitrogen Bond Length | 2.05 Å | Indicates the strength of the coordination bond |

| Metal-Oxygen Bond Length | 1.98 Å | Indicates the strength of the coordination bond |

| N-Metal-O Bite Angle | 85.2° | Reflects the chelation geometry of the amino alcohol ligand |

Advanced Methods for Reaction Monitoring and Mechanistic Insight

Gaining a deep understanding of reaction kinetics and mechanisms is essential for optimizing synthetic routes to this compound and for developing new catalytic applications. Advanced in-situ spectroscopic techniques allow for the real-time monitoring of reactions, providing a wealth of data on the concentrations of reactants, intermediates, and products as a function of time.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy (ReactIR) is a powerful technique for monitoring reactions in real-time. beilstein-journals.orgmt.comyoutube.comresearchgate.netnih.gov By inserting a probe directly into the reaction vessel, the vibrational spectrum of the reaction mixture can be recorded continuously. This allows for the tracking of functional groups that change during the reaction, providing kinetic information and insights into the reaction mechanism. For example, in the asymmetric reduction of a ketone to form a chiral alcohol, the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch can be monitored simultaneously. beilstein-journals.org

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the species present in a reaction mixture in real-time. bath.ac.ukacs.org Flow NMR spectroscopy, in particular, has emerged as a valuable tool for studying the kinetics and mechanisms of homogeneous catalysis, including asymmetric hydrogenation reactions. bath.ac.ukacs.org By flowing the reaction mixture through an NMR spectrometer, high-resolution spectra can be acquired continuously, allowing for the identification and quantification of catalytic intermediates and off-cycle species. bath.ac.uk

These advanced monitoring techniques provide a dynamic picture of the reaction, enabling the determination of reaction orders, activation parameters, and the identification of catalyst deactivation pathways.

The following table summarizes the application of advanced monitoring techniques for gaining mechanistic insights in asymmetric synthesis.

| Technique | Information Obtained | Application in Asymmetric Synthesis of Amino Alcohols |

|---|---|---|

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and key functional groups. Reaction kinetics and endpoint determination. | Monitoring the reduction of a prochiral ketone to the corresponding chiral amino alcohol by observing the carbonyl and hydroxyl vibrational bands. |

| In-situ NMR | Identification and quantification of reactants, intermediates, products, and catalyst resting states. Mechanistic pathway elucidation. | Observing the formation and consumption of catalyst-substrate complexes in an asymmetric transfer hydrogenation to produce a chiral amino alcohol. |

| Reaction Calorimetry | Heat flow of the reaction, providing information on reaction kinetics, thermodynamics, and safety. | Determining the heat of reaction for the enantioselective addition of an organometallic reagent to an imine to form a chiral amine. |

Future Research Directions and Emerging Opportunities for R 2 Isopropylamino 2 Phenylethanol

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure amino alcohols remains a challenging task in organic chemistry. acs.org Future research will likely focus on creating more efficient, cost-effective, and environmentally friendly methods for producing (R)-2-Isopropylamino-2-phenylethanol with high stereoselectivity. One promising avenue is the advancement of catalytic asymmetric transfer hydrogenation. Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones has already been shown to be a safer and greener alternative to other methods, providing high yields and excellent enantioselectivities for related chiral 1,2-amino alcohols. acs.org Future work could focus on developing novel, more active, and recyclable catalysts for this process to further enhance its industrial applicability.

Another critical area is the expansion of biocatalytic methods. The use of microorganisms and enzymes for chemical transformations is gaining attention as it represents an environmentally friendly process. nih.govresearchgate.net Engineered amine dehydrogenases (AmDHs) have been successfully used for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high stereoselectivity. nih.govfrontiersin.org Directed evolution and protein engineering techniques can be employed to create bespoke enzymes with enhanced activity, stability, and specificity for the synthesis of this compound, potentially leading to highly efficient and sustainable production routes. nih.govnih.gov

| Research Direction | Potential Methodology | Anticipated Impact |

| Greener Catalysis | Development of novel ruthenium-based or other transition metal catalysts for asymmetric transfer hydrogenation. | Increased efficiency, reduced waste, and lower production costs. |

| Biocatalysis | Engineering of specific amine dehydrogenases (AmDHs) through directed evolution. | Highly stereoselective and sustainable synthesis under mild conditions. |

| Flow Chemistry | Integration of stereoselective synthesis into continuous flow reactor systems. | Improved scalability, safety, and process control for large-scale production. |

Exploration of New Catalytic Applications in Sustainable Chemistry

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential to be used as ligands in novel catalytic systems for sustainable chemistry. The principles of green chemistry encourage the use of catalytic reactions to minimize waste and energy consumption. Chiral amino alcohols are crucial scaffolds for ligands in asymmetric catalysis. Future research could explore the application of catalysts derived from this compound in a variety of green chemical transformations.

These could include applications in C-H functionalization, the conversion of biomass into valuable chemicals, and the utilization of carbon dioxide as a C1 feedstock. The development of catalysts that can perform these transformations with high efficiency and selectivity is a major goal in sustainable chemistry. The unique stereochemical properties of this compound could be harnessed to control the stereochemistry of products in these emerging catalytic reactions.

Expansion of Biomedical and Pharmaceutical Applications

This compound is already recognized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. chemimpex.com Future research is expected to broaden its therapeutic scope. The chiral amino alcohol scaffold is present in a wide array of bioactive molecules and natural products. acs.orgnih.gov

Investigations into new derivatives of this compound could lead to the discovery of novel therapeutic agents. For instance, derivatives of the related compound 2-phenylethanol have shown bacteriostatic activity, which is correlated with their ability to bind to and disrupt bacterial membranes. nih.gov This suggests that new derivatives of this compound could be developed as novel antimicrobial agents. Furthermore, studies on related compounds like 2-amino-1-phenylethanol indicate their use in research on neurotransmitter function, hinting at potential applications for neurological disorders. chemimpex.com Exploring the biological activity of a wider range of derivatives could uncover new leads for drugs targeting a variety of diseases.

Integration of Computational Chemistry and Machine Learning for Predictive Design

The traditional process of catalyst design and reaction optimization often relies on time-consuming trial-and-error experimentation. acs.org The integration of computational chemistry and machine learning offers a powerful paradigm shift, enabling the predictive design of catalysts and reactions. acs.orgriken.jp Future research on this compound will undoubtedly leverage these in silico tools.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and understand the role of catalysts, as demonstrated in studies of related carbamate synthesis. mdpi.com Machine learning algorithms can be trained on computational or experimental data to predict the enantioselectivity of asymmetric catalytic reactions with high accuracy. riken.jpchemistryworld.com This data-driven approach can accelerate the discovery of novel catalysts derived from this compound for specific transformations. youtube.comu-tokyo.ac.jp By building computational models, researchers can rapidly screen virtual libraries of ligands and substrates, identifying the most promising candidates for experimental validation and significantly reducing the time and resources required for development. acs.org

Investigation into Broader Biological and Materials Science Applications

The potential applications of this compound extend beyond catalysis and pharmaceuticals into the realms of broader biological activities and materials science. As a chiral molecule, it can be used to probe and interact with biological systems in unique ways. Research into the biological activity of its derivatives could reveal applications in areas such as plant growth regulation or as probes for studying enzyme and receptor binding. chemimpex.com

In materials science, chiral molecules are increasingly being used to create materials with novel properties. This compound could serve as a chiral building block for the synthesis of functional materials. For example, it could be incorporated into polymers to create chiral stationary phases for chromatography or to develop chiral sensors. There is also potential for its use in the creation of biomaterials, such as in the formation of organogels with specific properties, an area where the parent compound 2-phenylethanol has been explored. mdpi.com The development of such advanced materials represents a significant opportunity for expanding the utility of this versatile chiral compound.

Q & A

Q. What are the key physicochemical properties of (R)-2-Isopropylamino-2-phenylethanol, and how do they influence experimental design?

The compound has a molecular weight of 179.26 g/mol, a logP of 2.11 (indicating moderate hydrophobicity), and a melting point of 75–79°C . Its solubility in water is limited (~16 g/L at 25°C), necessitating organic solvents (e.g., ethanol, DMSO) for dissolution in biological assays. The chiral center (R-configuration) requires enantioselective synthesis or resolution techniques. These properties dictate solvent selection, storage conditions (cool, dark environments), and analytical methods (e.g., chiral HPLC for purity verification).

Q. What analytical methods are recommended for verifying the enantiomeric purity of this compound?

Chiral HPLC or GC with a chiral stationary phase (e.g., cyclodextrin-based columns) is critical. Polarimetry can provide preliminary data, but advanced techniques like X-ray crystallography or nuclear magnetic resonance (NMR) with chiral shift reagents are definitive. For example, resolution via di-O-p-toluoyltartaric acid has been optimized to achieve >98% enantiomeric excess (ee) in related amino alcohols .

Q. How is this compound synthesized, and what are common intermediates?

A standard route involves the enantioselective opening of styrene oxide with isopropylamine under basic conditions, followed by purification via crystallization. Alternatively, reduction of mandelamide derivatives using catalysts like NaBH4 with chiral ligands can yield the (R)-enantiomer. Key intermediates include styrene oxide and mandelic acid derivatives, with ee validated via chiral chromatography .

Advanced Research Questions

Q. What strategies mitigate product inhibition during microbial biosynthesis of structurally related 2-phenylethanol compounds?

Two-phase partitioning bioreactors (TPPBs) using polymers (e.g., Hytrel® 8206) or oleic acid as sequestering phases reduce aqueous-phase toxicity. For example, Kluyveromyces marxianus achieved 20.4 g/L overall 2-phenylethanol in a TPPB by maintaining sub-inhibitory aqueous concentrations (1.4 g/L) while accumulating 97 g/L in the polymer phase . Optimizing aeration and feeding l-phenylalanine incrementally further enhances productivity.

Q. How do structural modifications of this compound impact its biological activity in neurotransmitter receptor studies?

The isopropylamino and phenolic groups are critical for binding to adrenergic receptors. Modifications like N-methylation or hydroxyl group substitution reduce affinity. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (radioligand binding) can quantify structure-activity relationships. For example, replacing the phenyl group with cyclohexyl decreases α1-adrenergic receptor affinity by >50% .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

Discrepancies in cytotoxicity studies may arise from differences in cell lines, exposure times, or impurity profiles. Standardized assays (e.g., MTT or ATP-based viability tests) under controlled oxygen levels (microaerobic vs. aerobic) are recommended. Synergistic toxicity with ethanol or alkanols (e.g., reduced adenylate energy charge in Saccharomyces cerevisiae) must also be quantified via metabolomics .

Q. How can enantioselective synthesis of this compound be optimized for scalability?

Continuous-flow reactors with immobilized chiral catalysts (e.g., Ru-BINAP complexes) improve efficiency and enantioselectivity. For example, a packed-bed reactor with a residence time of 30 minutes achieved 95% conversion and 99% ee in a related amino alcohol synthesis. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of reaction progression .

Methodological Considerations

- Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves in toxicity studies. Report IC50 values with 95% confidence intervals .

- Experimental Controls : Include racemic mixtures and enantiomerically pure standards in chiral separations to validate method accuracy .

- Statistical Reporting : Adhere to guidelines specifying significant digits (e.g., means ± SD to one decimal beyond instrument precision) and explicit P-value thresholds (e.g., P < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.